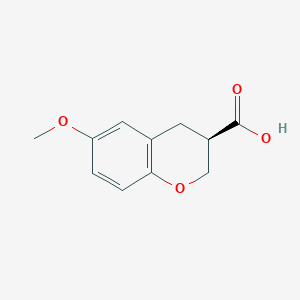

(R)-6-Methoxychroman-3-carboxylic acid

CAS No.: 182570-27-0

Cat. No.: VC15972413

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 182570-27-0 |

|---|---|

| Molecular Formula | C11H12O4 |

| Molecular Weight | 208.21 g/mol |

| IUPAC Name | (3R)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H12O4/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-3,5,8H,4,6H2,1H3,(H,12,13)/t8-/m1/s1 |

| Standard InChI Key | YFYLMFXPYODSEB-MRVPVSSYSA-N |

| Isomeric SMILES | COC1=CC2=C(C=C1)OC[C@@H](C2)C(=O)O |

| Canonical SMILES | COC1=CC2=C(C=C1)OCC(C2)C(=O)O |

Introduction

Chemical Identity and Structural Features

Core Structure and Stereochemistry

The chroman scaffold consists of a benzodihydrofuran ring system, with the (R)-configuration defined at the 3-position carbon bearing the carboxylic acid group. The methoxy substitution at the 6-position introduces electron-donating effects, influencing both reactivity and intermolecular interactions. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the aromatic ring and the chair-like conformation of the dihydrofuran moiety .

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 208.21 g/mol |

| CAS Registry Number | 182570-26-9 |

| Melting Point | 63–65°C (derivatives) |

| Solubility | Moderate in polar solvents |

The carboxylic acid group confers acidity (), making the compound soluble in alkaline aqueous solutions .

Synthesis and Chiral Resolution

Racemic Synthesis

The racemic mixture of 6-methoxychroman-3-carboxylic acid is typically synthesized via cyclization of 3-substituted salicylaldehydes with acrylonitrile, followed by hydrolysis and hydrogenation . This method yields a 1:1 ratio of (R)- and (S)-enantiomers but lacks stereocontrol.

Enantioselective Synthesis

Chiral resolution of the racemate employs diastereomeric salt formation. For example, treatment with (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol selectively crystallizes the (R)-enantiomer, achieving 95.6% enantiomeric excess (ee) with a 37% yield . Alternative approaches, such as asymmetric hydrogenation, remain limited due to the need for expensive chiral ligands.

Key Reaction Steps

-

Cyclization: Salicylaldehyde derivatives react with acrylonitrile under basic conditions.

-

Hydrolysis: Nitrile groups are converted to carboxylic acids using aqueous NaOH.

-

Hydrogenation: Double bonds in the chromene intermediate are reduced with .

-

Chiral Resolution: Diastereomeric salt formation separates enantiomers .

Biological Activities and Mechanism of Action

ROCK Inhibition and Isoform Selectivity

While the (S)-enantiomer demonstrates potent ROCK2 inhibition () , the (R)-form’s activity remains uncharacterized. Molecular docking studies suggest that the methoxy group’s orientation critically influences binding to the hydrophobic pocket of ROCK2. The (S)-configuration aligns optimally with residue Leu205, whereas the (R)-form may exhibit steric clashes, reducing affinity .

Comparative Analysis with Related Compounds

Enantiomeric Pair: (R) vs. (S)

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| ROCK2 Inhibition | Not reported | |

| Synthetic Yield | 37% | 36% |

| Enantiomeric Excess | 95.6% | 97.1% |

Structural Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume